molecular formula C16H14N4O2 B5035402 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide

Cat. No. B5035402
M. Wt: 294.31 g/mol
InChI Key: ONWMVYTYGKPDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it has been suggested that this compound may act as a histone deacetylase (HDAC) inhibitor, which can regulate gene expression and have potential therapeutic benefits for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide have been extensively studied. It has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, as it can protect neurons against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its high yield of synthesis, which makes it readily available for various applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide. One of the major directions is the further study of its mechanism of action, which can help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, the study of its potential toxicity and safety profile can help in the development of safer drugs for clinical use.
Conclusion:
In conclusion, 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound can lead to the development of more effective drugs for the treatment of various diseases and the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide can be achieved using various methods. One of the commonly used methods is the reaction of 4-(benzyloxy)-1H-1,2,3-triazole with 3-amino-benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide as a white solid with a high yield.

Scientific Research Applications

4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)13-6-8-14(9-7-13)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWMVYTYGKPDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.